3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine

tautomerism hydrogen-bonding regiochemistry

Specifically the 4-hydroxy regioisomer (CAS 1227593-40-9) which adopts the essential 4-pyridone tautomer, providing correct H-bonding geometry for kinase hinge binding validated in SARS-CoV-2 Mpro and PI3K/mTOR inhibitor motifs. The electron-deficient C3–Br bond is uniquely activated by the adjacent CF3 group, enabling mild-condition Suzuki-Miyaura cross-coupling. Combined with a LogP of 2.57 and orthogonal O-functionalization, this intermediate delivers two-step library diversification that the 2-hydroxy regioisomer or non-brominated analogs cannot replicate.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 1227593-40-9
Cat. No. B1412185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine
CAS1227593-40-9
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12)
InChIKeyKZJZFSMPMXKQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227593-40-9): A Halogenated Pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227593-40-9; molecular formula C₆H₃BrF₃NO; molecular weight 241.99 g/mol) is a trisubstituted pyridine derivative bearing bromine at the 3-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position . The compound exists predominantly in the 4-pyridone tautomeric form, with the IUPAC designation 3-bromo-2-(trifluoromethyl)-1H-pyridin-4-one [1]. It serves as a versatile synthetic intermediate whose three functional handles enable orthogonal reactivity: the bromine atom participates in palladium-catalyzed cross-coupling reactions, the hydroxyl/4-pyridone group provides hydrogen-bonding capability and further derivatization potential, and the electron-withdrawing trifluoromethyl group modulates electronic properties, lipophilicity, and metabolic stability of downstream products [1].

Why 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine Cannot Be Replaced by Its Regioisomers: The Consequence of Substituent Positioning


Trifluoromethyl-substituted hydroxypyridines with bromine substitution are a densely populated chemical space, yet the precise position of each substituent determines the compound's tautomeric equilibrium, hydrogen-bonding geometry, electronic activation pattern for cross-coupling, and ultimately the regiochemical outcome of every subsequent derivatization step . The 4-hydroxy isomer (target compound) adopts the 4-pyridone form, while the 2-hydroxy regioisomer (CAS 1227591-86-7) exists as a 2-pyridone, leading to distinct hydrogen-bond donor/acceptor patterns that critically affect molecular recognition in biological targets and crystal engineering . Furthermore, the bromine atom at position 3 experiences electronic activation from the adjacent C2-trifluoromethyl group, creating a site of enhanced oxidative addition reactivity in palladium-catalyzed cross-couplings that is absent when bromine resides at other ring positions [1]. A non-brominated analog such as 2-(trifluoromethyl)pyridin-4-ol (CAS 170886-13-2) lacks the synthetic handle entirely, precluding its use in C–C bond-forming sequences that are central to fragment elaboration in drug discovery programs [1].

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine Relative to Closest Analogs


Tautomeric Identity and Hydrogen-Bonding Architecture: 4-Pyridone vs. 2-Pyridone Regioisomers

The target compound exists as the 4-pyridone tautomer (3-bromo-2-(trifluoromethyl)-1H-pyridin-4-one), evidenced by its canonical SMILES O=c1cc[nH]c(C(F)(F)F)c1Br, while the closest regioisomer CAS 1227591-86-7 adopts the 2-pyridone form (3-bromo-4-(trifluoromethyl)pyridin-2(1H)-one) . This tautomeric difference produces distinct pKa values: the 2-pyridone isomer has a computed pKa of 9.43, which governs its ionization state and hydrogen-bond donor/acceptor capacity under physiological conditions [1]. The 4-pyridone form positions the hydrogen-bond acceptor (C=O) at the 4-position while the N–H serves as a donor at the 1-position, creating an electronic and geometric hydrogen-bonding architecture fundamentally different from the 2-pyridone arrangement where the carbonyl resides at position 2 . This distinction is critical in structure-based drug design where a change in H-bond geometry can alter target engagement by orders of magnitude in binding affinity.

tautomerism hydrogen-bonding regiochemistry medicinal chemistry

Molecular Weight and Lipophilicity Differentiation from Non-Brominated Parent Compound

Introduction of the bromine atom substantially alters the physicochemical profile relative to the non-brominated parent 2-(trifluoromethyl)pyridin-4-ol (CAS 170886-13-2). The target compound has a molecular weight of 241.99 g/mol, an increase of approximately 79 Da attributable to bromine substitution (replacing hydrogen), moving it from fragment-like space (MW < 200) toward lead-like chemical space . The computed LogP of the target compound (2.57) exceeds that of the non-brominated parent (LogD ~1.72 at pH 5.5 and 7.4) by approximately 0.85 log units, reflecting significantly enhanced lipophilicity that impacts membrane permeability, metabolic stability, and plasma protein binding [1]. This shift in property space makes the target compound suitable for applications where increased hydrophobicity is desired, such as CNS-targeted programs or projects requiring greater passive membrane diffusion, while retaining the synthetic versatility of the bromine handle.

lipophilicity molecular weight lead optimization drug-likeness

Electronic Activation of the C3-Br Site for Palladium-Catalyzed Cross-Coupling by Adjacent C2-CF3 Group

The bromine atom at position 3 of the target compound is situated adjacent to the strongly electron-withdrawing trifluoromethyl group at position 2 (Hammett σₘ ≈ 0.43 for CF₃). This electronic arrangement renders the C3–Br bond more electrophilic and accelerates the oxidative addition step with Pd(0) catalysts compared to bromine at the 5-position of the alternative regioisomer CAS 76041-79-7 (5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine), where the Br is meta to the CF₃ group and thus experiences diminished electronic activation [1]. Literature on site-selective Suzuki-Miyaura cross-coupling of halogenated pyridines demonstrates that the order of reactivity for halogen substituents on electron-deficient pyridines follows the trend dictated by proximity to electron-withdrawing groups, with the most activated position reacting preferentially [1][2]. The target compound's unique Br-at-C3/CF3-at-C2 adjacency pattern provides a more reactive cross-coupling partner than the 5-bromo regioisomer, enabling milder reaction conditions, shorter reaction times, or higher yields in Pd-catalyzed coupling sequences [1]. This enhanced reactivity is a direct consequence of the substitution pattern and cannot be replicated by regioisomeric alternatives.

Suzuki-Miyaura coupling cross-coupling reactivity electronic effects site-selectivity

Procurement Value: Price, Purity, and Availability Differentiation from Regioisomeric and De-functionalized Analogs

The target compound occupies a distinct procurement niche. As of 2023 pricing data, 3-bromo-4-hydroxy-2-(trifluoromethyl)pyridine was available at $693.60 per 250 mg (97% purity) from established commercial suppliers [1]. Comparative pricing reveals that the 2-hydroxy regioisomer (CAS 1227591-86-7) is priced at approximately $290 per 1 g (95% purity), making the target compound approximately 4.8× more expensive on a per-gram basis [2]. The non-brominated parent 2-(trifluoromethyl)pyridin-4-ol (CAS 170886-13-2) is substantially cheaper at ~$12 per gram, reflecting the additional synthetic step required for regioselective bromination . The debromo analog 3-bromo-2-(trifluoromethyl)pyridine (CAS 590371-58-7, lacking the OH group) is priced at ~$9.90 per 250 mg . These price differentials reflect the synthetic complexity of installing bromine and hydroxyl groups at the correct positions with high regiochemical fidelity [1][2]. GHS classification of the target compound identifies it as an irritant (H317: may cause allergic skin reaction; H319: causes serious eye irritation), requiring standard laboratory protective equipment during handling .

procurement pricing purity commercial availability

Application Scenarios for 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine Where Substitution Pattern Is Critical


Fragment Elaboration in Kinase and Anti-Infective Drug Discovery Using the 4-Pyridone Scaffold

The 4-pyridone form of the target compound provides a hydrogen-bonding architecture (C4=O acceptor, N1–H donor) that is complementary to the hinge-binding region of many kinases and to the active sites of antiviral targets. The 2-(trifluoromethyl)pyridin-4-ol scaffold has been validated as a core motif in the development of SARS-CoV-2 main protease (Mpro) inhibitors and dual PI3K/mTOR inhibitors . The bromine atom at C3 serves as a vector for Suzuki-Miyaura diversification to introduce aryl or heteroaryl groups that extend into hydrophobic pockets adjacent to the hinge region . The 2-hydroxy regioisomer (CAS 1227591-86-7) cannot substitute because the 2-pyridone tautomer presents a different H-bonding geometry that would misalign with the kinase hinge, while the non-brominated parent (CAS 170886-13-2) lacks the synthetic handle needed for library expansion .

Synthesis of 3,4-Disubstituted and 2,3,4-Trisubstituted Pyridine Libraries via Orthogonal Functionalization

The target compound is ideally suited for sequential orthogonal functionalization strategies: first, the C3–Br undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Heck) to install a carbon substituent at position 3, followed by O-functionalization at the 4-hydroxyl group (alkylation, acylation, or sulfonation) to introduce a second diversity element . The 3-bromo-substituted pyridines have been demonstrated to undergo smooth palladium-catalyzed couplings to yield tri- or tetrasubstituted pyridine derivatives, confirming the reactivity of the C3–Br bond in such systems . The electronic activation of the C3–Br bond by the adjacent CF3 group facilitates the cross-coupling step under mild conditions, while the 4-OH remains available for subsequent orthogonal derivatization . Alternative regioisomers such as CAS 76041-79-7 (5-bromo) would produce different substitution vectors and cannot deliver the same 2,3,4-trisubstituted pyridine products.

Agrochemical Intermediate Synthesis Requiring Fluorinated Heterocyclic Building Blocks

The combination of trifluoromethyl and bromine substituents on an electron-deficient pyridine core is highly valued in agrochemical research, where fluorinated motifs enhance metabolic stability, environmental persistence, and bioavailability . The target compound has been cited in patent literature concerning trifluoromethyl-containing pyridine compounds with bactericidal activity, indicating its relevance as an intermediate for novel crop protection agents . The bromine atom at C3 adjacent to CF3 at C2 creates a uniquely activated cross-coupling site that is preferred for constructing the biaryl linkages common in modern fungicide and herbicide pharmacophores . Procurement of the correct regioisomer ensures that the final agrochemical product bears substituents at the intended positions with the correct three-dimensional orientation for target binding.

Physicochemical Property Optimization in Lead Compound Series

When a lead optimization campaign requires increasing lipophilicity while maintaining a synthetic handle for further derivatization, the target compound offers a calculated LogP of 2.57 and a molecular weight of 242 g/mol . This positions it in lead-like chemical space (MW < 350, LogP < 3.5), in contrast to the non-brominated parent (MW 163, LogD 1.72) which sits in fragment-like space and may be too polar for programs targeting intracellular or CNS targets . The bromine atom contributes approximately 0.85 log units of lipophilicity while simultaneously providing the cross-coupling vector, a dual benefit that is absent in both the non-brominated parent and the dehydroxy analog (CAS 590371-58-7, which sacrifices the H-bond donor/acceptor functionality) [1].

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.